molecular formula C15H12O B195587 Dibenzosuberone CAS No. 1210-35-1

Dibenzosuberone

Cat. No.: B195587
CAS No.: 1210-35-1
M. Wt: 208.25 g/mol
InChI Key: BMVWCPGVLSILMU-UHFFFAOYSA-N
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Scientific Research Applications

Pharmaceutical Applications

Dibenzosuberone serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its derivatives have been explored for their potential therapeutic effects, particularly in modulating cannabinoid receptors.

Key Findings:

  • Cannabinoid Receptor Modulation: this compound derivatives have shown antagonistic activity against cannabinoid CB1 receptors, which are implicated in obesity and metabolic disorders. Research indicates that these compounds can be developed into medications targeting obesity and related conditions by modulating these receptors .
  • Biologically Active Derivatives: Novel this compound derivatives have been synthesized to explore their biological activities. These derivatives have been characterized for their potential use in treating various diseases, including those associated with metabolic syndromes and cancer .

Chemical Synthesis Applications

This compound is utilized as a precursor in synthetic organic chemistry, particularly in the development of complex molecules.

Synthesis Techniques:

  • Regioselective Bromination: The compound can undergo regioselective bromination to yield various substituted derivatives, which can further be transformed into other biologically active compounds. This method allows for the production of para and ortho substituted isomers that are crucial for subsequent reactions .
  • Catalytic Synthesis: Recent advancements highlight sustainable methods for synthesizing this compound using catalytic processes. These methods aim to enhance efficiency while reducing environmental impact, making them suitable for large-scale pharmaceutical production .

Case Studies and Research Insights

Several studies have documented the efficacy of this compound and its derivatives:

  • Study on Anticancer Activity: Research has indicated that certain this compound derivatives exhibit significant anticancer properties by interfering with cancer cell proliferation pathways. These findings suggest potential applications in cancer therapeutics .
  • Metabolic Disorder Treatment: A study demonstrated that this compound derivatives could effectively modulate metabolic pathways related to obesity, offering new avenues for treatment strategies .

Data Tables

The following table summarizes key properties and applications of this compound and its derivatives:

Property/Application Details
Chemical StructureBicyclic compound with a unique arrangement facilitating various chemical reactions
Biological ActivityModulation of cannabinoid receptors; potential anticancer activity
Synthesis MethodsRegioselective bromination; catalytic synthesis techniques
Therapeutic UsesTreatment of obesity, metabolic disorders, cancer
Recent DevelopmentsSustainable synthesis methods; novel derivative exploration

Biological Activity

Dibenzosuberone is a polycyclic aromatic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological evaluations, particularly focusing on its potential as an anti-inflammatory agent, its role in cancer therapy, and its antimicrobial properties.

Chemical Structure and Synthesis

This compound consists of a fused bicyclic structure that can be functionalized at various positions to enhance its biological activity. The compound can be synthesized through various methods, including condensation reactions and modifications of the carbonyl group and double bonds in the this compound skeleton. Novel derivatives have been developed to improve pharmacological properties, including increased potency and selectivity against specific biological targets.

1. Anti-inflammatory Properties

Recent studies have highlighted this compound derivatives as potent inhibitors of p38 mitogen-activated protein kinase (MAPK). These compounds demonstrate half-maximal inhibitory concentration (IC50) values in the low nanomolar range, indicating strong anti-inflammatory potential. The selectivity of these inhibitors towards p38 MAPK compared to other kinases suggests their utility in developing new anti-inflammatory drugs .

CompoundIC50 (nM)Target
2-Phenylamino-Dibenzosuberone<10p38 MAPK
Disubstituted Derivative<20p38 MAPK

2. Anticancer Activity

This compound derivatives have also been evaluated for their anticancer properties. For instance, a series of isoxazole analogs containing this compound moieties were synthesized and tested against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines. Some compounds showed significant antiproliferative effects, indicating potential for further development in cancer therapy .

CompoundCell LineIC50 (µM)
Isoxazole-DibenzosuberoneHepG25.2
Isoxazole-DibenzosuberoneHeLa4.8

3. Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been explored as well. A study demonstrated that certain hybrid molecules containing the this compound skeleton exhibited excellent antibacterial and antifungal activities. These findings suggest that this compound could be a promising scaffold for developing new antimicrobial agents .

Case Study 1: Development of p38 MAPK Inhibitors

In a study aimed at synthesizing selective p38 MAPK inhibitors, researchers modified the this compound structure by introducing hydrophilic groups at specific positions. The resulting derivatives exhibited remarkable selectivity and potency, making them suitable candidates for further pharmacological research .

Case Study 2: Anticancer Screening

A series of this compound derivatives were screened for anticancer activity against various cell lines. Notably, compounds with specific substitutions showed enhanced activity against resistant cancer cell lines, suggesting that structural modifications can significantly impact therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dibenzosuberone, and how do they influence experimental design?

this compound is synthesized via regioselective bromination of precursor compounds or catalytic dehydrogenation. For example, bromination using N-bromosuccinimide (NBS) with AIBN as an initiator yields 3,7- and 1,7-dibromo derivatives, which are key intermediates for further functionalization . Catalytic dehydrogenation with palladium-based catalysts (e.g., Pd/BaSO₄) under microwave irradiation (200°C, 30 minutes) achieves high yields (96%) for unsubstituted this compound . Experimental design must account for catalyst selection, reaction time, and temperature to avoid side reactions, such as over-bromination or decomposition.

Q. How is this compound characterized for purity and structural confirmation in pharmaceutical research?

High-performance liquid chromatography (HPLC) with UV detection is the primary method for purity analysis. Pharmacopeial standards stipulate maximum impurity limits:

  • Amitriptynol, vortriptyline, and cyclobenzaprine: ≤0.15% (w/w) each
  • Total impurities: ≤1.0% (w/w) . Structural confirmation employs NMR (¹H/¹³C) and mass spectrometry. For example, the carbonyl group in this compound shows a distinct ¹³C NMR signal at ~200 ppm, while aromatic protons appear as multiplet signals between 7.0–8.0 ppm .

Q. What are the key physicochemical properties of this compound relevant to material science applications?

this compound’s rigid tricyclic structure and electron-deficient carbonyl group make it a valuable building block in organic light-emitting diodes (OLEDs). Derivatives with aryl substituents (e.g., phenyl, naphthyl) exhibit high luminous efficiency (≥15 cd/A) and low driving voltages (≤5 V) due to enhanced π-conjugation and charge transport . Thermal stability is assessed via thermogravimetric analysis (TGA), with decomposition temperatures typically >300°C .

Advanced Research Questions

Q. How can regioselectivity challenges in this compound bromination be methodologically addressed?

Regioselective bromination is influenced by reaction conditions and substituents. For unsubstituted this compound, radical bromination with NBS/AIBN in CCl₄ at 70°C predominantly yields 3,7-dibromo derivatives due to steric and electronic factors . However, methyl-substituted derivatives (e.g., 2,8-dimethylthis compound) resist bromination under similar conditions, requiring alternative approaches like directed ortho-metalation or Lewis acid catalysis . Computational modeling (DFT) can predict reactive sites by analyzing electron density distribution and frontier molecular orbitals .

Q. Why do catalytic dehydrogenation methods fail for substituted dibenzosuberones, and how can these limitations be resolved?

Substituted derivatives (e.g., 2,8-dimethylthis compound) show poor reactivity in Pd-catalyzed dehydrogenation due to steric hindrance and reduced catalyst-substrate interaction. Microwave-assisted methods at 300°C with Pd/C fail to convert methyl-substituted substrates, yielding <25% product even after prolonged reaction times . A two-step bromination-dehydrohalogenation strategy resolves this:

  • Bromination under mild conditions (NBS/AIBN, 70°C)
  • Dehydrohalogenation using DBN (1,5-diazabicyclo[4.3.0]non-5-ene) at 80°C .

Q. How do structural modifications of this compound impact its biological activity, and what methodological frameworks validate these effects?

N-Alkylaminopropyl derivatives (e.g., amitriptyline analogs) exhibit antidepressant activity by inhibiting serotonin/norepinephrine reuptake. Activity is validated via:

  • In vitro assays : Radioligand binding (IC₅₀ values for SERT/NET receptors)
  • In vivo models : Forced swim test (FST) for reduced immobility time . Substituent position critically affects efficacy; 3,7-substituted derivatives show higher potency than 1,7-isomers due to improved receptor docking .

Q. What analytical contradictions arise in impurity profiling of this compound, and how are they reconciled?

HPLC analysis may detect co-eluting impurities (e.g., amitriptynol and cyclobenzaprine) with similar retention times. To resolve this:

  • Use orthogonal methods: LC-MS for mass confirmation
  • Optimize mobile phase gradients (e.g., acetonitrile/phosphate buffer) to enhance resolution . Contradictions in quantification are addressed by internal standardization and calibration curves with R² ≥0.99 .

Q. Methodological Recommendations

  • Experimental Design : Prioritize catalyst screening (e.g., Pd/BaSO₄ vs. Pt/Al₂O₃) and reaction optimization via Design of Experiments (DoE) to minimize side products .
  • Data Analysis : Employ multivariate statistics (e.g., PCA) to correlate substituent effects with optical/biological properties .
  • Contradiction Resolution : Cross-validate synthetic routes with computational tools (e.g., Gaussian for transition state analysis) to explain regiochemical outcomes .

Properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVWCPGVLSILMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049400
Record name Dibenzosuberone
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Molecular Weight

208.25 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1210-35-1
Record name Dibenzosuberone
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Record name Dibenzsuberone
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Record name Dibenzosuberone
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Record name 5H-Dibenzo[a,d]cyclohepten-5-one, 10,11-dihydro-
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Record name Dibenzo(b,f)cycloheptan-1-one
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Retrosynthesis Analysis

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